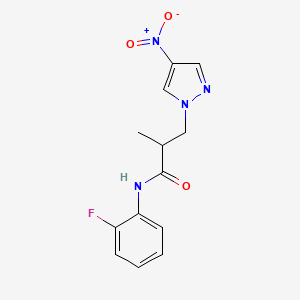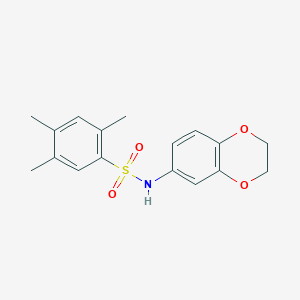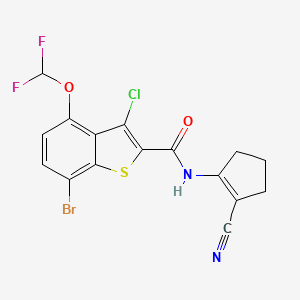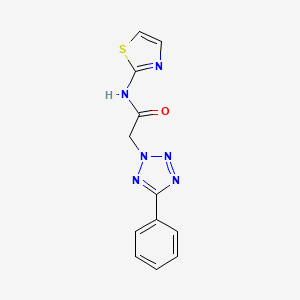![molecular formula C19H13F5N2O3 B10964215 N-(2,5-difluorophenyl)-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B10964215.png)
N-(2,5-difluorophenyl)-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-DIFLUOROPHENYL)-5-METHYL-4-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-3-ISOXAZOLECARBOXAMIDE is a synthetic compound characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DIFLUOROPHENYL)-5-METHYL-4-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-3-ISOXAZOLECARBOXAMIDE typically involves multiple steps, including the introduction of fluorine atoms and the formation of the isoxazole ring. Common synthetic routes may include nucleophilic substitution reactions, cyclization processes, and the use of fluorinating agents. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Advanced techniques, such as automated synthesis and high-throughput screening, may also be employed to streamline production and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-DIFLUOROPHENYL)-5-METHYL-4-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(2,5-DIFLUOROPHENYL)-5-METHYL-4-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-3-ISOXAZOLECARBOXAMIDE has numerous applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying fluorine chemistry.
Biology: It may be employed in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: The compound is used in the development of advanced materials, such as coatings and polymers, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(2,5-DIFLUOROPHENYL)-5-METHYL-4-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-3-ISOXAZOLECARBOXAMIDE involves interactions with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity, leading to potent biological effects. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Diflufenican: A herbicide with a similar structure, used to control broadleaf weeds.
Fluoxetine: An antidepressant with a trifluoromethyl group, used to treat depression and anxiety disorders.
Uniqueness
N-(2,5-DIFLUOROPHENYL)-5-METHYL-4-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-3-ISOXAZOLECARBOXAMIDE is unique due to its specific combination of fluorine atoms and isoxazole ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, setting it apart from other fluorinated compounds.
Properties
Molecular Formula |
C19H13F5N2O3 |
|---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
N-(2,5-difluorophenyl)-5-methyl-4-[[3-(trifluoromethyl)phenoxy]methyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H13F5N2O3/c1-10-14(9-28-13-4-2-3-11(7-13)19(22,23)24)17(26-29-10)18(27)25-16-8-12(20)5-6-15(16)21/h2-8H,9H2,1H3,(H,25,27) |
InChI Key |
FCCFPBLUNKPIJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)NC2=C(C=CC(=C2)F)F)COC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide](/img/structure/B10964176.png)

![5-[(5-methyl-1H-pyrazol-3-yl)amino]-5-oxopentanoic acid](/img/structure/B10964188.png)
![N-(2,3-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10964192.png)
![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10964195.png)
![N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10964196.png)
![Ethyl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4-(furan-2-yl)thiophene-3-carboxylate](/img/structure/B10964198.png)
![3-{(4E)-4-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B10964200.png)
![4-chloro-1,3-dimethyl-N-[1-(morpholin-4-yl)propan-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B10964207.png)
![(4E)-4-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B10964212.png)

![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B10964218.png)
